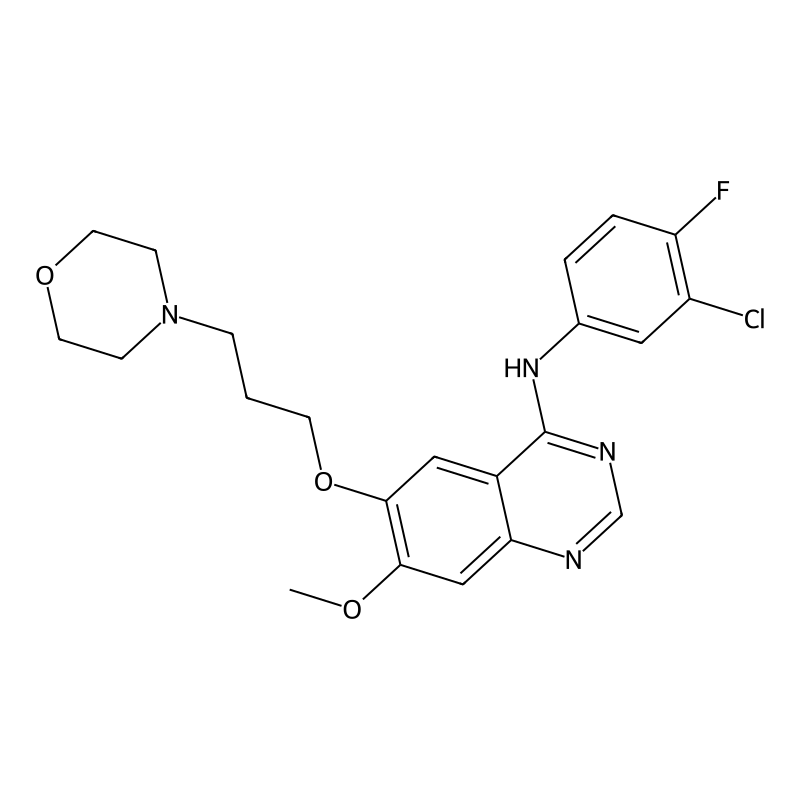

Gefitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Non-Small Cell Lung Cancer (NSCLC):

Gefitinib has been extensively studied for its effectiveness in treating NSCLC, particularly in patients with specific mutations in the EGFR gene. These mutations are found more commonly in never-smokers and individuals of Asian descent. Clinical trials have shown that gefitinib can significantly improve progression-free survival (the time a patient lives without their cancer worsening) compared to standard chemotherapy in patients with these specific mutations []. This research has led to gefitinib becoming a standard first-line treatment option for patients with EGFR-mutant NSCLC [].

Understanding Mechanisms of Resistance:

While gefitinib is initially effective in many patients with EGFR-mutant NSCLC, tumors eventually develop resistance to the drug. Scientific research is ongoing to understand the mechanisms behind this resistance. Studies are investigating how genetic alterations and signaling pathways within cancer cells allow them to bypass the effects of gefitinib []. This knowledge is crucial for developing new treatment strategies to overcome resistance and improve long-term outcomes for patients.

Gefitinib is a small molecule inhibitor primarily used in the treatment of non-small cell lung cancer. It selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting EGFR, gefitinib disrupts downstream signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells that overexpress this receptor .

As mentioned earlier, gefitinib acts by targeting specific mutations in the EGFR gene. These mutations can lead to uncontrolled cell growth and proliferation, a hallmark of cancer []. By binding to the mutated EGFR protein, gefitinib disrupts its signaling cascade, potentially halting tumor growth [].

Gefitinib functions as an antagonist of the EGFR by reversibly binding to its ATP-binding site. This binding inhibits autophosphorylation and subsequent signal transduction pathways associated with cell growth and survival. The molecular structure of gefitinib allows it to effectively compete with ATP for binding to the kinase domain of EGFR .

Gefitinib exhibits significant biological activity against tumors that express mutated forms of EGFR. It has been shown to inhibit cell proliferation, survival, and invasion in various tumor models. Notably, its efficacy is often correlated with specific mutations in the EGFR, such as exon 19 deletions or the L858R point mutation, which increase sensitivity to gefitinib treatment .

Gefitinib is primarily used in oncology for the treatment of non-small cell lung cancer, particularly in patients with specific EGFR mutations. It is marketed under the brand name Iressa and is indicated for patients who have not responded well to chemotherapy or other treatments. Its ability to target specific mutations makes it a valuable tool in personalized medicine approaches for cancer treatment .

Gefitinib interacts with various drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with potent CYP3A4 inhibitors can significantly increase plasma concentrations of gefitinib, leading to enhanced adverse reactions. Conversely, drugs that induce CYP3A4 may reduce gefitinib's efficacy by increasing its metabolism .

Notable Interactions:- Inhibitors: Ketoconazole and clarithromycin may increase gefitinib levels.

- Inducers: Rifampicin may decrease gefitinib levels.

Gefitinib belongs to a class of drugs known as tyrosine kinase inhibitors (TKIs). Here are some similar compounds along with a comparison highlighting gefitinib's unique features:

| Compound Name | Targeted Receptor | Unique Features |

|---|---|---|

| Erlotinib | Epidermal Growth Factor Receptor | Similar mechanism but different binding affinity; used for pancreatic cancer as well. |

| Afatinib | Epidermal Growth Factor Receptor | Irreversible inhibitor; broader activity against various mutations including T790M. |

| Osimertinib | Epidermal Growth Factor Receptor | Designed specifically for T790M mutation; offers improved efficacy over gefitinib in resistant cases. |

| Lapatinib | Human Epidermal Growth Factor Receptor 2 (HER2) | Targets HER2; used primarily in breast cancer treatment. |

Gefitinib's selectivity for specific mutations in EGFR distinguishes it from other TKIs that may target multiple receptors or exhibit irreversible binding properties.

Epidermal Growth Factor Receptor Inhibition and Downstream Signaling Pathways

Gefitinib exerts its primary therapeutic effect through selective inhibition of the epidermal growth factor receptor tyrosine kinase, fundamentally disrupting oncogenic signaling cascades that drive cancer cell proliferation and survival [1] [2]. The compound functions as a reversible, competitive inhibitor that specifically targets the adenosine triphosphate binding site within the kinase domain of the epidermal growth factor receptor [1] [3]. This mechanism of action represents a paradigm shift in cancer therapy, moving from traditional cytotoxic approaches to precision targeting of specific molecular pathways underlying malignant transformation.

The molecular basis of gefitinib's inhibitory activity centers on its ability to prevent epidermal growth factor receptor autophosphorylation, a critical step in the activation of downstream signaling cascades [1] [4]. Under normal physiological conditions, ligand binding to the epidermal growth factor receptor triggers receptor dimerization and subsequent autophosphorylation of multiple tyrosine residues within the cytoplasmic domain [5]. These phosphorylated tyrosine residues serve as docking sites for various signaling proteins, initiating complex intracellular signaling networks that regulate cellular proliferation, differentiation, and survival [5]. Gefitinib effectively interrupts this process by occupying the adenosine triphosphate binding site, thereby preventing the phosphorylation cascade that would normally ensue following receptor activation [1] [2].

The selectivity of gefitinib for mutant epidermal growth factor receptor versus wild-type receptor has been demonstrated through comprehensive kinetic analyses [5]. Studies examining the temporal order of autophosphorylation reveal that gefitinib exhibits substantially enhanced potency against the oncogenic leucine 858 to arginine mutant form of the receptor compared to wild-type epidermal growth factor receptor [5]. This differential sensitivity provides the molecular rationale for the clinical observation that patients harboring activating mutations in the epidermal growth factor receptor kinase domain demonstrate superior responses to gefitinib therapy [5].

The inhibition of epidermal growth factor receptor by gefitinib triggers profound alterations in multiple downstream signaling pathways that are essential for cancer cell survival and proliferation [6] [7]. The two primary signaling cascades affected are the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway and the Ras signaling network [6] [7]. These pathways normally function to promote cell survival, growth, and proliferation, but their disruption by gefitinib results in growth arrest, apoptosis induction, and autophagy activation [6] [7].

Adenosine Triphosphate-Binding Site Interactions and Kinase Domain Targeting

The precise molecular interactions between gefitinib and the epidermal growth factor receptor kinase domain have been elucidated through high-resolution crystallographic studies and detailed biochemical analyses [2] [8] [9]. The adenosine triphosphate binding site of the epidermal growth factor receptor is located within a cleft between the amino-terminal and carboxyl-terminal lobes of the kinase domain, beneath a highly conserved glycine-rich phosphate-binding loop [2]. This binding pocket is characterized by its hydrophobic nature and specific geometric constraints that allow for selective recognition of adenosine triphosphate and competitive inhibitors such as gefitinib [2].

The binding of gefitinib to the adenosine triphosphate binding site involves multiple specific molecular interactions that collectively confer high affinity and selectivity for the epidermal growth factor receptor [3] [8]. The quinazoline ring system of gefitinib is positioned within the adenosine triphosphate binding pocket, with the nitrogen atom at position 1 of the quinazoline ring forming a critical hydrogen bond with the backbone amide group of methionine 793 in the hinge region [3] [8] [9]. This hydrogen bond represents the primary anchoring interaction that stabilizes the gefitinib-receptor complex and is essential for inhibitory activity [3] [8].

Additional stabilizing interactions include extensive hydrophobic contacts between the anilinoquinazoline core of gefitinib and multiple amino acid residues within the binding pocket [3] [8]. Specifically, gefitinib makes hydrophobic contacts with leucine 718, alanine 743, lysine 745, leucine 788, threonine 790, glutamine 791, methionine 793, proline 794, glycine 796, and leucine 844 [3] [8]. These hydrophobic interactions contribute significantly to the binding affinity and specificity of gefitinib for the epidermal growth factor receptor kinase domain [3] [8].

The threonine 790 residue, commonly referred to as the "gatekeeper" residue, plays a particularly important role in determining the sensitivity of the epidermal growth factor receptor to gefitinib [2] [10]. This residue controls access to a deep hydrophobic pocket within the adenosine triphosphate binding site and can significantly influence inhibitor binding affinity [2] [10]. Mutations of threonine 790 to methionine, which occur in approximately 50% of patients who develop resistance to gefitinib, result in steric hindrance that prevents effective binding of the inhibitor [2] [10].

The chlorofluoroaniline moiety of gefitinib extends into the front pocket of the adenosine triphosphate binding site, where it makes additional hydrophobic contacts with the receptor [8] [9]. The morpholine ring system, which was incorporated into the gefitinib structure to improve pharmacokinetic properties, extends toward the solvent-exposed region of the binding site and does not make specific contacts with the receptor [9]. This structural feature allows for potential modifications that could enhance selectivity or overcome resistance mechanisms [9].

Comparative structural analyses of gefitinib binding to wild-type versus mutant forms of the epidermal growth factor receptor have revealed important insights into the molecular basis of differential sensitivity [11]. The activating mutations commonly found in non-small cell lung cancer, such as the leucine 858 to arginine substitution and exon 19 deletions, result in conformational changes that enhance the binding affinity of gefitinib [11]. These structural alterations appear to stabilize the inactive conformation of the kinase domain, making it more susceptible to inhibition by competitive adenosine triphosphate antagonists such as gefitinib [11].

Impact on Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin and Ras Signaling Cascades

The inhibition of epidermal growth factor receptor by gefitinib results in profound disruption of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway, which represents one of the most critical survival and growth-promoting pathways in cancer cells [6] [7] [12]. This pathway is normally activated downstream of epidermal growth factor receptor through the recruitment of phosphatidylinositol 3-kinase to phosphorylated tyrosine residues on the receptor [7]. The subsequent activation of protein kinase B and mammalian target of rapamycin leads to the phosphorylation of numerous downstream targets that promote cell survival, protein synthesis, and growth [7].

Treatment with gefitinib results in significant downregulation of multiple components of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway [6] [12]. Specifically, gefitinib treatment leads to decreased expression levels of phosphatidylinositol 3-kinase, total protein kinase B, phosphorylated protein kinase B, mammalian target of rapamycin, and phosphorylated mammalian target of rapamycin [6] [12]. These reductions in pathway activity have been demonstrated in gefitinib-sensitive cell lines, while gefitinib-resistant cells show no significant changes in these pathway components [6] [12].

The downstream consequences of phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway inhibition by gefitinib are multifaceted and contribute to the overall anti-cancer efficacy of the drug [7] [12]. The inhibition of mammalian target of rapamycin complex 1 leads to dephosphorylation of its key substrates, including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [7]. This results in decreased protein synthesis and reduced cell growth, contributing to the cytostatic effects of gefitinib [7].

The inhibition of protein kinase B by gefitinib has profound effects on cell survival signaling [7] [12]. Protein kinase B normally phosphorylates and inactivates multiple pro-apoptotic proteins, including BAD, FoxO transcription factors, and glycogen synthase kinase 3 beta [7]. The reduction in protein kinase B activity following gefitinib treatment removes these survival signals, sensitizing cancer cells to apoptotic cell death [7] [12]. This mechanism contributes significantly to the therapeutic efficacy of gefitinib in epidermal growth factor receptor-mutant cancers [7].

The impact of gefitinib on the Ras signaling cascade represents another critical mechanism of action [13] [14] [15]. The Ras pathway is normally activated downstream of epidermal growth factor receptor through the recruitment of adaptor proteins such as growth factor receptor-bound protein 2 and Son of Sevenless [13] [14]. Activated Ras then initiates a kinase cascade involving RAF, mitogen-activated protein kinase kinase, and extracellular signal-regulated kinase, ultimately leading to the phosphorylation of transcription factors that promote cell proliferation [13] [14].

Gefitinib treatment effectively disrupts Ras signaling by preventing the initial activation of the pathway at the level of epidermal growth factor receptor [13] [14]. Studies have demonstrated that gefitinib significantly reduces the levels of active Ras-guanosine triphosphate and decreases the phosphorylation of downstream effectors such as extracellular signal-regulated kinase [13] [14]. This inhibition of Ras signaling contributes to the growth inhibitory effects of gefitinib and helps explain its selectivity for cancers driven by epidermal growth factor receptor signaling [13] [14].

The clinical relevance of Ras pathway inhibition by gefitinib is highlighted by studies examining resistance mechanisms [13] [14] [15]. Cancer cells can develop resistance to gefitinib through the acquisition of oncogenic mutations in Ras or other downstream components of the pathway [13] [14] [15]. These mutations allow the cells to bypass the requirement for epidermal growth factor receptor signaling, thereby circumventing the inhibitory effects of gefitinib [13] [14] [15]. This mechanism of resistance underscores the importance of the Ras pathway in mediating the anti-cancer effects of epidermal growth factor receptor inhibitors [13] [14].

Autophagy Induction and Apoptotic Regulation in Cancer Cells

Gefitinib induces two distinct but interconnected forms of programmed cell death in cancer cells: autophagy and apoptosis [6] [16] [12]. These cellular processes represent fundamental mechanisms by which gefitinib exerts its therapeutic effects, particularly in epidermal growth factor receptor-mutant cancers. The induction of both autophagy and apoptosis by gefitinib occurs through the inhibition of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, which normally functions to suppress these cell death pathways [6] [12].

Autophagy, also known as type II programmed cell death, is a highly conserved cellular process that involves the degradation of cellular components through lysosomal pathways [16] [12]. Under normal physiological conditions, autophagy serves as a cellular quality control mechanism and provides nutrients during periods of metabolic stress [16] [12]. However, excessive autophagy can lead to cell death, a phenomenon that gefitinib exploits as a therapeutic mechanism [16] [12].

The induction of autophagy by gefitinib has been demonstrated through multiple experimental approaches, including acridine orange staining, which reveals the formation of autophagic vacuoles in treated cells [6] [12]. The molecular markers of autophagy induction include increased expression of microtubule-associated protein 1 light chain 3 beta, which is essential for autophagosome formation, and the accumulation of autophagic vesicles observable by electron microscopy [6] [12]. These changes occur in a dose-dependent manner and are specific to gefitinib-sensitive cell lines, while gefitinib-resistant cells show minimal autophagy induction [6] [12].

The molecular mechanism underlying gefitinib-induced autophagy involves the inhibition of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway [6] [12]. Under normal conditions, mammalian target of rapamycin complex 1 phosphorylates and inhibits unc-51 like autophagy activating kinase 1, a key initiator of autophagy [12]. When gefitinib inhibits mammalian target of rapamycin activity, unc-51 like autophagy activating kinase 1 becomes dephosphorylated and activated, leading to the initiation of autophagy [12]. This mechanism explains the selective induction of autophagy in gefitinib-sensitive cells and its absence in resistant cells that maintain active mammalian target of rapamycin signaling [12].

Studies using autophagy inhibitors have provided important insights into the role of autophagy in gefitinib's mechanism of action [16] [17]. Treatment with hydroxychloroquine or bafilomycin A1, which inhibit the late stages of autophagy, significantly enhances the cytotoxic effects of gefitinib in both sensitive and resistant cancer cell lines [16]. This suggests that autophagy induction may serve as a protective mechanism that limits the efficacy of gefitinib, and that combination therapies targeting both epidermal growth factor receptor and autophagy may provide superior therapeutic outcomes [16] [17].

The induction of apoptosis by gefitinib represents another critical mechanism of action that contributes to its anti-cancer efficacy [6] [12] [18]. Apoptosis, or type I programmed cell death, is characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspase enzymes [6] [12]. Gefitinib-induced apoptosis has been documented in multiple cancer cell types and is dependent on the presence of functional epidermal growth factor receptor signaling [6] [12].

The molecular pathways leading to apoptosis induction by gefitinib involve multiple mechanisms [6] [12] [18]. The inhibition of the phosphatidylinositol 3-kinase/protein kinase B pathway by gefitinib removes critical survival signals that normally protect cancer cells from apoptotic death [6] [12]. Specifically, the reduction in protein kinase B activity leads to the activation of pro-apoptotic proteins such as BAD and FoxO transcription factors, while simultaneously reducing the expression of anti-apoptotic proteins such as B-cell lymphoma 2 [6] [12].

Gefitinib also induces apoptosis through the activation of the intrinsic mitochondrial pathway [18] [17]. This involves the release of cytochrome c from mitochondria, followed by the formation of the apoptosome complex and the activation of caspase-9 and downstream executioner caspases [18] [17]. The mitochondrial pathway of apoptosis is particularly important in gefitinib-sensitive cancer cells and contributes significantly to the therapeutic efficacy of the drug [18] [17].

The relationship between autophagy and apoptosis in gefitinib-treated cancer cells is complex and context-dependent [16] [12]. In some cellular contexts, autophagy and apoptosis appear to be complementary processes that both contribute to cell death [12]. In other situations, autophagy may serve as a protective mechanism that delays or prevents apoptotic cell death [16]. The balance between these two processes may be influenced by factors such as the genetic background of the cancer cells, the presence of specific mutations, and the cellular microenvironment [16] [12].

Clinical studies have provided evidence for the relevance of autophagy and apoptosis induction in gefitinib therapy [16] [12]. Biomarkers of autophagy and apoptosis can be detected in tumor biopsies from patients receiving gefitinib treatment, and the extent of these processes may correlate with treatment response [16] [12]. Furthermore, the development of combination therapies that modulate autophagy or apoptosis pathways represents an active area of clinical investigation aimed at improving the efficacy of epidermal growth factor receptor inhibitors [16] [17].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.2

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (55.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H351 (57.14%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (61.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (57.14%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (36.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (55.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Gefitinib Mylan is indicated as monotherapy for the treatment of adult patients with locally advanced or metastatic non�small cell lung cancer (NSCLC) with activating mutations of EGFR�TK.

Iressa is indicated for the treatment of adult patients with locally advanced or metastatic non-small-cell lung cancer with activating mutations of epidermal-growth-factor-receptor tyrosine kinase.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Iressa

FDA Approval: Yes

Gefitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.

Gefitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE02 - Gefitini

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

EGFR family

EGFR* [HSA_VAR:1956v2] [HSA:1956] [KO:K04361]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Elimination is by metabolism (primarily CYP3A4) and excretion in feces. Excretion is predominantly via the feces (86%), with renal elimination of drug and metabolites accounting for less than 4% of the administered dose.

1400 L [IV administration]

595 mL/min [IV administration]

Metabolism Metabolites

Gefitinib has known human metabolites that include 4-Defluoro-4-hydroxy Gefitinib and O-Desmethyl Gefitinib.

Wikipedia

Pentyl_pentanoate

Biological Half Life

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2. Zhao C, Han SY, Li PP. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Curr Drug Deliv. 2017;14(2):282-288. doi: 10.2174/1567201813666160709021605. PMID: 27396387.

3. Noronha V, Patil VM, Joshi A, Menon N, Chougule A, Mahajan A, Janu A, Purandare N, Kumar R, More S, Goud S, Kadam N, Daware N, Bhattacharjee A, Shah S, Yadav A, Trivedi V, Behel V, Dutt A, Banavali SD, Prabhash K. Gefitinib Versus Gefitinib Plus Pemetrexed and Carboplatin Chemotherapy in EGFR-Mutated Lung Cancer. J Clin Oncol. 2020 Jan 10;38(2):124-136. doi: 10.1200/JCO.19.01154. Epub 2019 Aug 14. PMID: 31411950.

4. Wu YL, Zhang L, Kim DW, Liu X, Lee DH, Yang JC, Ahn MJ, Vansteenkiste JF, Su WC, Felip E, Chia V, Glaser S, Pultar P, Zhao S, Peng B, Akimov M, Tan DSW. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer. J Clin Oncol. 2018 Nov 1;36(31):3101-3109. doi: 10.1200/JCO.2018.77.7326. Epub 2018 Aug 29. Erratum in: J Clin Oncol. 2019 Jan 20;37(3):261. PMID: 30156984.

5. Lei Y, Guo W, Chen B, Chen L, Gong J, Li W. Tumor‑released lncRNA H19 promotes gefitinib resistance via packaging into exosomes in non‑small cell lung cancer. Oncol Rep. 2018 Dec;40(6):3438-3446. doi: 10.3892/or.2018.6762. Epub 2018 Oct 3. PMID: 30542738; PMCID: PMC6196604.